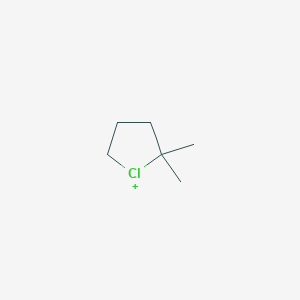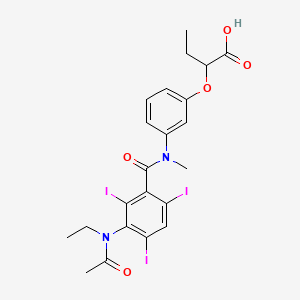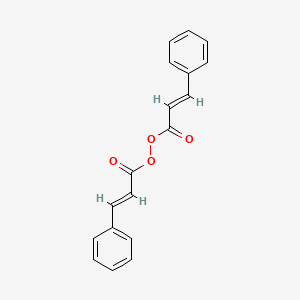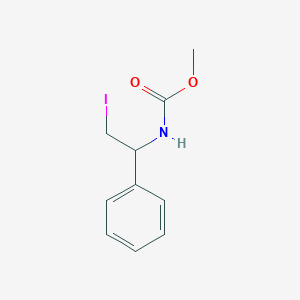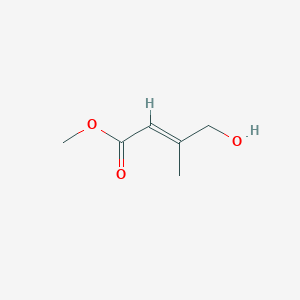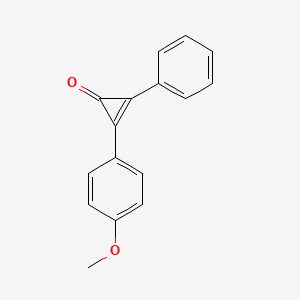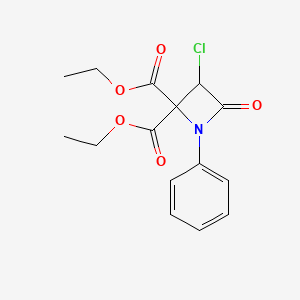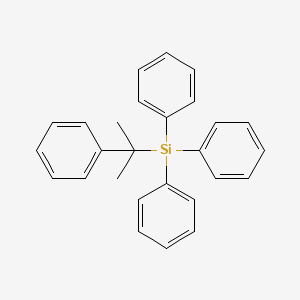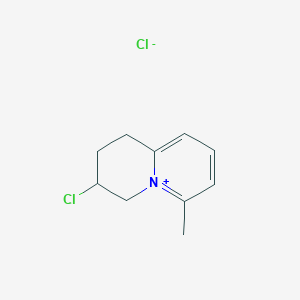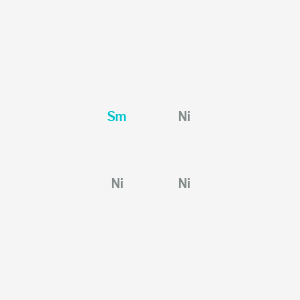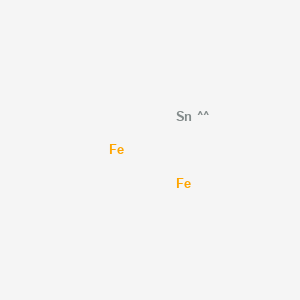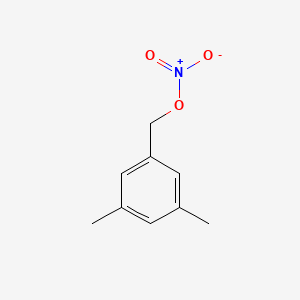
Benzyl alcohol, 3,5-dimethyl-, nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl alcohol, 3,5-dimethyl-, nitrate is an organic compound that belongs to the class of benzyl alcohol derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring and a nitrate group attached to the benzyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, 3,5-dimethyl-, nitrate typically involves the nitration of 3,5-dimethylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Benzyl alcohol, 3,5-dimethyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the electrophile used.
科学研究应用
Benzyl alcohol, 3,5-dimethyl-, nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of benzyl alcohol, 3,5-dimethyl-, nitrate involves its interaction with molecular targets and pathways. The nitrate group can undergo reduction to form reactive nitrogen species, which can interact with cellular components. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
Benzyl alcohol: Lacks the methyl and nitrate groups, making it less reactive in certain chemical reactions.
3,5-Dimethylbenzyl alcohol: Similar structure but without the nitrate group, leading to different reactivity and applications.
Benzyl nitrate: Contains a nitrate group but lacks the methyl groups, resulting in different chemical properties.
Uniqueness
Benzyl alcohol, 3,5-dimethyl-, nitrate is unique due to the presence of both methyl and nitrate groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
15285-43-5 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl)methyl nitrate |
InChI |
InChI=1S/C9H11NO3/c1-7-3-8(2)5-9(4-7)6-13-10(11)12/h3-5H,6H2,1-2H3 |
InChI 键 |
CHDZRXQPKVNDRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CO[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


